molecular formula C9H7ClN2O B1375816 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone CAS No. 1260385-01-0

1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Cat. No. B1375816
CAS RN: 1260385-01-0
M. Wt: 194.62 g/mol
InChI Key: RLUWUBISBXRHNW-UHFFFAOYSA-N
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Description

“1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone”, is a topic of ongoing research . These compounds have been found to have potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone” can be represented by the InChI code: 1S/C9H8N2O/c1-6(12)7-5-11-8-3-2-4-10-9(7)8/h2-5,11H,1H3 . This indicates that the compound has a molecular weight of 152.58 .

Scientific Research Applications

Catalytic Behavior and Synthesis

  • The compound was utilized in the synthesis of NNN tridentate ligands, which coordinated with iron(II) and cobalt(II) dichloride. This led to the formation of complexes exhibiting catalytic activities for ethylene reactivity, highlighting its role in industrial catalysis (Sun et al., 2007).

Building Blocks in Chemical Synthesis

  • It serves as a versatile building block in chemical synthesis, enabling the creation of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Corrosion Inhibition

  • A derivative of this compound was synthesized and demonstrated good inhibition efficiency on steel surfaces, indicating its potential use in corrosion inhibition (Louroubi et al., 2019).

Photophysical Property Research

  • This compound has been used in the study of photophysical properties, particularly in the synthesis of nicotinonitriles with potential applications in material science due to their pronounced fluorescence emission spectra (Hussein et al., 2019).

Pharmaceutical Intermediate Synthesis

  • It is a key intermediate in the synthesis of pharmaceutical compounds, especially in forming complex structures with potential therapeutic applications (Wang et al., 2006).

Nanocatalysis

  • It has been employed in nanocatalysis, exemplified by its use in a one-pot, four-component reaction to synthesize highly substituted pyrroles, showcasing its role in facilitating efficient and versatile chemical reactions (Saeidian et al., 2013).

Future Directions

The future directions for research on “1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone” and related compounds include further exploration of their potential as fibroblast growth factor receptor inhibitors . This could have significant implications for cancer therapy .

properties

IUPAC Name

1-(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWUBISBXRHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CN=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856808
Record name 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

CAS RN

1260385-01-0
Record name 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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